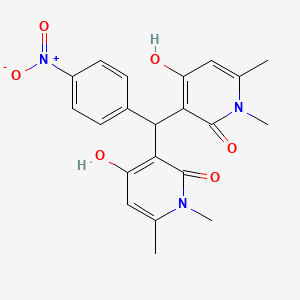
3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and material science. This compound belongs to the family of pyridine derivatives that possess diverse biological activities such as antimicrobial, antitumor, and antioxidant properties.
作用机制
The mechanism of action of '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' is not well understood. However, it is believed that the compound exerts its biological effects through various mechanisms such as scavenging of reactive oxygen species, inhibition of enzymes involved in inflammation, and disruption of cellular processes in cancer cells.
Biochemical and Physiological Effects:
The compound '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that the compound has potent antioxidant and anti-inflammatory activities. It has also exhibited significant antimicrobial and antitumor activities against a wide range of pathogens and cancer cells. In vivo studies have shown that the compound can reduce oxidative stress and inflammation in animal models of various diseases.
实验室实验的优点和局限性
The advantages of using '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' in lab experiments include its low toxicity, high stability, and ease of synthesis. The compound is also readily available and can be easily modified to improve its properties. However, the limitations of using this compound include its limited solubility in water and its potential to interact with other compounds in biological systems, which may affect its biological activity.
未来方向
There are several future directions for the research on '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)'. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, the compound can be further modified to improve its properties and develop new derivatives with unique biological activities. Finally, the compound can be used as a building block for developing new materials with unique properties for various applications such as sensors, catalysts, and electronic devices.
Conclusion:
In conclusion, the compound '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' is a synthetic molecule that has shown promising results as an antioxidant, anti-inflammatory, antimicrobial, and antitumor agent. The compound has potential applications in various fields such as medicine, biotechnology, and material science. Further research is needed to fully understand the mechanism of action of the compound and identify its molecular targets. The compound can also be further modified to improve its properties and develop new derivatives with unique biological activities.
合成方法
The synthesis of '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' involves the reaction of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism to form the desired compound. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
科学研究应用
The compound '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results as an antioxidant and anti-inflammatory agent. It has also exhibited significant antimicrobial and antitumor activities against a wide range of pathogens and cancer cells. In biotechnology, this compound has been used as a fluorescent probe for detecting metal ions and as a ligand for synthesizing metal complexes. In material science, this compound has been explored for its potential applications in developing new materials with unique properties.
属性
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-5-7-14(8-6-13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQACAWHSVQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

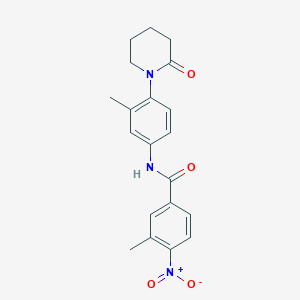
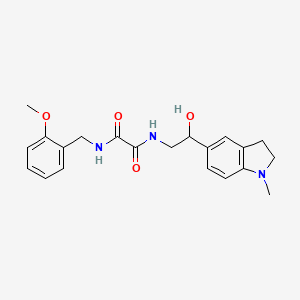
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2580690.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide](/img/structure/B2580693.png)
![3-amino-N-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2580694.png)
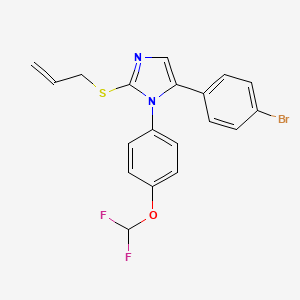
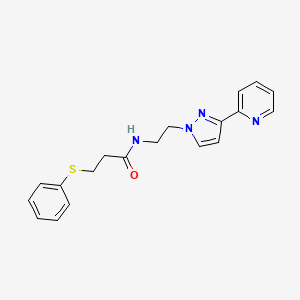
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2580702.png)
![1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2580703.png)
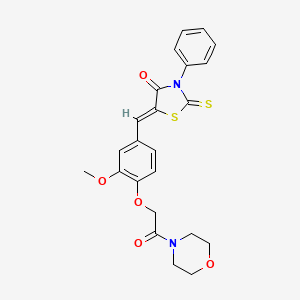
![N-[(4-cyanophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B2580707.png)


